2-phenyl-N-(1,3-thiazol-5-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.274 |
IUPAC Name |
2-phenyl-N-(1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2OS/c14-10(13-11-7-12-8-15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) |
InChI Key |
DBHFNOOBDQYSHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CN=CS2 |
Origin of Product |
United States |
Molecular Structure, Conformational Analysis, and Theoretical Studies
Spectroscopic Characterization in Academic Synthesis (e.g., NMR, IR, Mass Spectrometry for structural confirmation)
The structural confirmation of newly synthesized N-thiazolyl acetamides relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is fundamental for elucidating the carbon-hydrogen framework. For a compound like 2-phenyl-N-(1,3-thiazol-5-yl)acetamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl ring, the methylene (B1212753) (-CH₂-) bridge, the thiazole (B1198619) ring, and the amide (N-H) proton. The aromatic protons typically appear in the δ 7.0-8.0 ppm range. The methylene protons would likely present as a singlet around δ 3.7-4.4 ppm. The amide proton is expected to be a broad singlet at a lower field, often above δ 11.0 ppm. In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the amide is a key indicator, resonating in the δ 160-175 ppm region.
Infrared (IR) Spectroscopy is used to identify characteristic functional groups. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the 3300-3100 cm⁻¹ region. The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption typically found between 1700 cm⁻¹ and 1650 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
Mass Spectrometry (MS) confirms the molecular weight of the compound. The electron ionization (EI-MS) spectrum would show the molecular ion peak (M⁺), and subsequent fragmentation patterns would provide further structural evidence, such as the cleavage of the amide bond.
Table 1: Representative Spectroscopic Data for N-Thiazolyl Acetamide (B32628) Analogs
| Technique | Functional Group / Proton | Typical Chemical Shift / Wavenumber | Reference Compound(s) |
| ¹H NMR | Amide (N-H) | δ 11.0 - 12.5 ppm (broad singlet) | 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
| ¹H NMR | Aromatic (C-H) | δ 7.0 - 8.5 ppm (multiplets) | 2-phenyl-N-(pyrazin-2-yl)acetamide |
| ¹H NMR | Methylene (-CH₂-) | δ 3.7 - 4.4 ppm (singlet) | 2-phenyl-N-(pyrazin-2-yl)acetamide |
| ¹³C NMR | Amide Carbonyl (C=O) | δ 160 - 175 ppm | 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
| IR | Amide (N-H stretch) | 3350 - 3100 cm⁻¹ | N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide |
| IR | Amide I (C=O stretch) | 1700 - 1650 cm⁻¹ | 2-phenyl-N-(pyrazin-2-yl)acetamide |
Crystallographic Studies and Solid-State Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of related structures like 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide and 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide reveals key conformational features.
In these analogs, the acetamide group plays a crucial role in the molecular conformation and crystal packing. A common feature is the formation of intermolecular N—H⋯N hydrogen bonds between the amide hydrogen of one molecule and the nitrogen atom of the thiazole ring of a neighboring molecule. This interaction often leads to the formation of centrosymmetric inversion dimers, creating a characteristic R₂²(8) ring motif.
The dihedral angle between the phenyl ring and the thiazole ring is a significant conformational parameter. In 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, this angle is 83.5(7)°, indicating a highly twisted conformation. The planarity of the acetamide group with respect to the thiazole ring can vary; in the same structure, the acetamide group is nearly coplanar with the thiazole ring, twisted by only 4.2(9)°.
Table 2: Crystallographic Data for 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.6983 (6) |
| b (Å) | 4.94078 (13) |
| c (Å) | 14.4603 (5) |
| β (°) | 111.236 (4) |
| Volume (ų) | 1178.60 (7) |
| Key Intermolecular Interaction | N—H⋯N Hydrogen Bonds |
| Supramolecular Motif | Inversion dimers forming R₂²(8) loops |
Data sourced from a study on a structural analog.
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating molecular properties that may be difficult to study experimentally.
Density Functional Theory (DFT) is widely used to calculate the electronic structure of molecules, providing insights into their reactivity and properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
For related dichloro-substituted phenyl-N-(1,3-thiazol-2-yl)acetamides, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to optimize molecular geometries and predict vibrational spectra, showing good agreement with experimental data. Such studies also generate molecular electrostatic potential (MESP) surfaces, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.
Theoretical conformational analysis can map the potential energy surface of a molecule to identify stable low-energy conformers. For flexible molecules like this compound, rotation can occur around several single bonds, such as the C-C bond of the acetamide bridge and the N-C bond to the thiazole ring. Computational studies on similar amides have revealed the presence of multiple stable conformations (rotamers) in solution, often involving cis(E) and trans(Z) isomers with respect to the amide bond. These calculations help in understanding the dynamic behavior of the molecule and interpreting complex NMR spectra that may show multiple sets of signals at room temperature.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For classes of compounds including thiazole and acetamide moieties, 2D and 3D-QSAR models have been developed. These models use calculated molecular descriptors—such as steric, electronic, and hydrophobic parameters—to predict the activity of new compounds. For instance, a 3D-QSAR study on benzothiazine derivatives identified key structural features required for antifungal activity. While no specific QSAR study on this compound was identified, its structural components are frequently featured in QSAR analyses of pharmacologically active agents, suggesting its potential inclusion in such theoretical screening models.
Following a comprehensive search for preclinical investigations into the biological activity of the specific chemical compound This compound , no publicly available scientific literature or data corresponding to the requested sections and subsections was identified.
The performed searches for research on the anticancer activity of this compound, including its effects on cancer cell lines, mechanisms of apoptosis, cell cycle modulation, mitochondrial membrane potential, and reactive oxygen species generation, did not yield any specific results.
Therefore, it is not possible to provide a detailed, evidence-based article on the biological activity profile of this compound as outlined in the request. The information necessary to generate content for the specified topics is not present in the available search results.
Biological Activity Profiles: Preclinical Investigations and Mechanistic Insights
Anticancer Activity Research
In Vivo Efficacy in Animal Models of Cancer
While in vivo data for the specific parent compound 2-phenyl-N-(1,3-thiazol-5-yl)acetamide is limited in published literature, studies on structurally related analogs, particularly those incorporating the acetamide (B32628) linkage to a heterocyclic core, have shown promising results in animal cancer models. For instance, a derivative of 1,3,4-thiadiazole (B1197879) bearing a phenylacetamide side chain, known as compound 6, demonstrated significant therapeutic potential. nih.gov In a mouse xenograft model using P493 lymphoma B cells, daily administration of this compound effectively attenuated tumor growth, highlighting the potential of the phenylacetamide moiety in conferring in vivo anticancer activity when attached to a suitable heterocyclic scaffold. nih.gov
Molecular Targets and Signaling Pathway Modulation
The anticancer effects of this compound derivatives are attributed to their ability to interact with and modulate the activity of various molecular targets critical for cancer cell proliferation, survival, and angiogenesis.
Research has identified several key enzymes that are potently inhibited by this class of compounds.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A number of thiazole (B1198619) derivatives have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. One study reported that a 2-hydrazinyl-thiazole derivative, compound 4c, exhibited significant inhibitory activity against VEGFR-2 with a half-maximal inhibitory concentration (IC₅₀) of 0.15 µM, which is comparable to the standard drug Sorafenib (IC₅₀ = 0.059 µM). mdpi.com
Glutaminase (B10826351) (GLS): Cancer cells often exhibit a heightened dependence on glutamine metabolism, a process initiated by the enzyme glutaminase. A 1,3,4-thiadiazole-based acetamide compound, referred to as compound 6, was found to have potency similar to that of the known glutaminase inhibitor BPTES but with significantly improved aqueous solubility. nih.gov This suggests that the phenylacetamide structure can be effectively utilized in the design of glutaminase inhibitors. nih.gov
Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Several novel thiazole-2-acetamide derivatives have been developed as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. nih.gov These compounds have demonstrated the ability to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov In multiple studies, these derivatives have shown IC₅₀ values for tubulin polymerization inhibition that are superior to or comparable with the reference drug Combretastatin A-4 (CA-4). nih.gov
| Compound/Derivative | Enzyme Target | Activity (IC₅₀) | Reference Compound | Reference Activity (IC₅₀) |
|---|---|---|---|---|
| Thiazole Derivative 4c | VEGFR-2 | 0.15 µM | Sorafenib | 0.059 µM mdpi.com |
| 2,4-disubstituted thiazole (IV) | Tubulin Polymerization | 2.00 ± 0.12 µM | Combretastatin A-4 | 2.96 ± 0.18 µM nih.gov |
| Thiazole-2-acetamide 10a | Tubulin Polymerization | 2.69 µM | Combretastatin A-4 | 8.33 µM nih.gov |
| Thiazole-2-acetamide 10o | Tubulin Polymerization | 3.62 µM | Combretastatin A-4 | 8.33 µM nih.gov |
| Thiazole-2-acetamide 13d | Tubulin Polymerization | 3.68 µM | Combretastatin A-4 | 8.33 µM nih.gov |
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates cell growth, survival, and proliferation; its aberrant activation is a hallmark of many cancers. nih.govrsc.org Thiazole-based compounds have been specifically designed and investigated as inhibitors of this pathway. nih.gov
Studies have shown that novel compounds derived from a thiazole scaffold can effectively suppress cancer cell proliferation by targeting the PI3K/AKT/mTOR pathway. nih.gov For example, one derivative, compound 18, demonstrated potent anticancer effects across multiple cell lines with IC₅₀ values ranging from 0.50 to 4.75 μM. nih.gov Further research has focused on creating hybrid molecules that combine the thiazole core with other pharmacophores, such as pyrrolotriazinone, to specifically target PI3K. researchgate.nettubitak.gov.tr In another study, a series of thiazolyl hydrazone derivatives were synthesized, with compound 6 identified as a potent anticancer agent that significantly inhibits the Akt enzyme. researcher.life These findings underscore the potential of the thiazole framework as a platform for developing targeted inhibitors of the PI3K/AKT signaling cascade. researchgate.nettubitak.gov.trresearcher.life
To understand the molecular basis of their inhibitory activity, protein-compound interaction studies, primarily through molecular docking simulations, have been conducted. These studies provide valuable insights into how thiazole acetamide derivatives bind to their protein targets.
For tubulin inhibitors, docking studies have shown that these compounds fit into the colchicine binding site of β-tubulin. nih.gov The interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. For instance, compound 10a, a potent tubulin polymerization inhibitor, exhibited a superior binding affinity with a docking score of -7.3 kcal/mol. nih.gov
Similarly, for VEGFR-2 inhibitors, molecular docking has been used to predict the binding modes within the enzyme's ATP-binding site. These computational models help to explain the structure-activity relationships observed in biological assays and guide the design of more potent inhibitors. mdpi.com Docking studies for antibacterial agents have also explored interactions with bacterial kinases and DNA gyrases, revealing that some derivatives share binding pockets with established antibiotics like levofloxacin. acs.orgnih.gov
Antimicrobial Activity Research
In addition to anticancer properties, the this compound scaffold and its derivatives have been investigated for their potential as antimicrobial agents.
Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)
Derivatives incorporating the thiazole and acetamide moieties have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. ekb.egrsc.org The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Research has shown that N-(thiazol-2-yl)benzenesulfonamide derivatives display potent antibacterial activity against multiple strains. rsc.orgul.ie Benzothiazole (B30560) acetamide derivatives have also been synthesized and screened, showing moderate to good activity against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net In some cases, the antibacterial potency of these synthetic compounds has been found to be comparable to standard antibiotics like ciprofloxacin (B1669076) and ampicillin. researchgate.netijisrt.com The structural features, such as the nature and position of substituents on the phenyl rings, play a crucial role in determining the potency and spectrum of antibacterial activity. nih.gov
| Compound Class | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Observed Activity |
|---|---|---|---|
| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, B. subtilis | E. coli, A. xylosoxidans | Potent activity against both types; one derivative showed an MIC of 3.9 µg/mL against S. aureus. rsc.orgul.ie |
| Benzothiazole acetamide derivatives | S. aureus, B. subtilis | E. coli, S. typhi | Moderate to good activity; some compounds showed MIC values close to the positive control, levofloxacin. acs.orgnih.gov |
| 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazin-1-yl)-N-substituted acetamides | S. aureus, B. subtilis | E. coli, P. aeruginosa | Activity evaluated against pathogenic strains, with some derivatives showing superior activity against S. aureus and B. subtilis. researchgate.net |
| N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl) acetamide derivatives | B. subtilis, S. aureus | E. coli, P. vulgaris | Several compounds revealed comparable MIC values to the reference standard, ampicillin. ijisrt.com |
Antifungal Efficacy
The antifungal potential of compounds related to this compound has been a subject of significant preclinical investigation. Research has demonstrated that the core thiazole structure is a viable scaffold for the development of novel antifungal agents. Studies on various derivatives have revealed a spectrum of activity against several pathogenic fungal species, including those of clinical relevance.
A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and evaluated for their antimicrobial properties against eight different fungal species. nih.govrsc.org Among the tested compounds, some exhibited noteworthy antifungal activity. nih.govrsc.org For instance, specific derivatives showed potent effects against various plant, animal, and human pathogens. nih.govrsc.org
In another study focusing on Candida species, which are responsible for a majority of fungal infections, novel thiazole derivatives were tested. mdpi.com This is particularly significant given the rapid rise in resistance to conventional azole antifungals among species like Candida albicans. mdpi.com The investigation revealed that certain 4-substituted thiazoles and naphthoquinone-fused thiazole derivatives displayed favorable activity against vancomycin-resistant E. faecium, while other derivatives showed broad-spectrum antifungal activity against drug-resistant Candida strains. mdpi.com
Furthermore, research into 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives highlighted their anti-Candida potential. nih.gov Two compounds, in particular, demonstrated promising inhibitory activity against a pathogenic strain of C. albicans, with Minimum Inhibitory Concentration (MIC) values substantially lower than the reference drug, fluconazole. nih.gov The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were found to be generally more potent than their counterparts lacking the C2-hydrazone linkage, a difference potentially attributable to increased lipophilicity which may enhance penetration of the fungal cell membrane. nih.gov
The following table summarizes the antifungal activity of selected thiazole derivatives against various fungal strains.
| Compound Type | Fungal Strain | Activity Metric | Result |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | Candida albicans ATCC 10231 | MIC | 7.81 µg/mL |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans ATCC 10231 | MIC | 3.9 µg/mL |
| Fluconazole (Reference) | Candida albicans ATCC 10231 | MIC | 15.62 µg/mL |
| N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-acetamide (4d) | Various Fungi | MIC | 10.7–21.4 µmol mL⁻¹ × 10⁻² |
| N′-(2,6-difluorophenylmethylidene)-1,2-benzothiazole-3-acetohydrazide (3h) | Various Fungi | - | Noted as having good antifungal activity |
| N-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-acetamide (4p) | Various Fungi | - | Noted as having good antifungal activity |
Proposed Mechanisms of Antimicrobial Action
The mechanisms through which thiazole-containing compounds exert their antimicrobial effects are multifaceted and appear to involve the inhibition of essential fungal enzymes. For antifungal action, a primary proposed target is lanosterol (B1674476) 14α-demethylase (ERG11 or CYP51). nih.govnih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. nih.gov Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic methylated sterols. nih.gov This disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth and replication. nih.gov The azole class of antifungals, which are widely used clinically, function through this mechanism. nih.gov Molecular docking studies with 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have supported the hypothesis that these compounds may bind to and inhibit the fungal lanosterol C14α-demethylase. nih.gov
In addition to targeting ergosterol synthesis, other potential mechanisms have been suggested for related antimicrobial compounds. For antibacterial activity, docking studies on certain N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole derivatives pointed towards the probable inhibition of MurB, an enzyme involved in peptidoglycan biosynthesis, and to a lesser extent, gyrase, which is involved in DNA replication. nih.gov While these are bacterial targets, it highlights the potential for thiazole-based structures to interact with various microbial enzymes. It is plausible that the broad-spectrum antimicrobial activity observed for some thiazole derivatives arises from their ability to interact with multiple targets or different key enzymes in various pathogens.
Anti-inflammatory Activity Research
Thiazole derivatives, including structures related to this compound, have been identified as a promising class of anti-inflammatory agents. wjpmr.com The thiazole nucleus is a key feature in various compounds that exhibit significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways and enzymes. wjpmr.com
Research has shown that acetamide and thiazole derivatives can effectively reduce the levels of key pro-inflammatory mediators. In a study on adjuvant-induced arthritis in rats, treatment with N-(2-hydroxy phenyl) acetamide led to a significant reduction in the serum levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), compared to the diseased control group. nih.gov These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key strategy in the management of inflammatory diseases.
A significant body of research has focused on the potential of thiazole-containing compounds to act as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govnih.govnih.govacs.orgmetu.edu.tr The COX-2 isozyme is inducible and its expression is significantly upregulated at sites of inflammation, where it is responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. researchgate.net
Several studies have synthesized and evaluated series of thiazole derivatives for their COX inhibitory activity. For instance, a study on novel thiazole carboxamide derivatives identified compounds with considerable inhibitory activity against both COX enzymes. acs.org One compound, in particular, showed the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766. acs.org Another investigation of diphenyl-amino thiazole compounds identified a derivative with potent COX-2 inhibitory activity (IC₅₀ = 0.09 µM) and high selectivity (SI = 61.66), comparable to the established COX-2 inhibitor etoricoxib. nih.gov The nature and position of substituents on the phenyl rings of these derivatives were found to significantly influence their inhibitory activity and selectivity. nih.gov
The table below presents the COX-2 inhibitory activity of selected thiazole derivatives from various studies.
| Compound Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Thiazole Carboxamide Derivative (2a) | 2.65 | 0.958 | 2.77 |
| Thiazole Carboxamide Derivative (2b) | 0.239 | 0.191 | 1.25 |
| Diphenyl-amino Thiazole Derivative (3b, R=Me) | - | 0.09 | 61.66 |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1) | 0.0556 | 9.01 | 0.006 |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2) | No effect | 11.65 | - |
Other Biologically Relevant Activities
Beyond their antimicrobial and anti-inflammatory effects, various acetamide and thiazole derivatives have demonstrated significant antioxidant and radical scavenging capabilities. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including inflammation. nih.govmdpi.com
A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related benzothiazole derivatives were synthesized and evaluated for their antioxidant potential through multiple assays. nih.gov Several of these compounds exhibited good antioxidant activity, including efficacy in DPPH radical scavenging, superoxide (B77818) anion scavenging, and inhibition of lipid peroxidation. nih.gov Specifically, certain derivatives were identified that possessed both potent antioxidant and anti-inflammatory activities, suggesting a dual mechanism of action that could be beneficial in treating inflammation-related disorders. nih.gov
The radical scavenging activity of these compounds is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) tests. nih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radical is measured. For example, studies on 1,2,4-triazole-3-thiol derivatives, which share heterocyclic features with thiazoles, have demonstrated their efficacy as radical scavengers, with specific compounds showing low IC₅₀ values in both DPPH and ABTS assays. nih.gov The presence of phenolic groups on the thiazole scaffold, as seen in some synthesized polyphenolic compounds, can also confer significant radical neutralizing capacity. mdpi.com
The following table summarizes the radical scavenging activity of selected related compounds.
| Compound Type | Assay | IC₅₀ Value |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ M |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ M |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ M |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 × 10⁻⁵ M |
Analgesic Effects in Animal Models
The analgesic potential of compounds structurally related to this compound has been investigated, suggesting that the N-thiazolyl acetamide scaffold is a promising pharmacophore for the development of new pain-relieving agents.
Derivatives of N-(benzothiazol-2-yl)acetamide have demonstrated notable analgesic effects in the acetic acid-induced writhing test in mice, a common model for screening peripheral analgesic activity. jnu.ac.bd For instance, N-(benzo[d]thiazol-2-yl)acetamide (S30A1) was shown to significantly reduce the number of writhes, indicating its potential to alleviate pain. jnu.ac.bd In one study, at a dose of 100 mg/kg, this compound produced a 76% reduction in writhing response in the first 5 minutes of observation and an 81% reduction in the subsequent 5 minutes. jnu.ac.bd This effect was comparable to the reference drug, diclofenac (B195802) sodium. jnu.ac.bd
Further studies on other acetamide derivatives have also supported these findings. A series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were evaluated for their analgesic properties using hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. nih.govresearchgate.net The results indicated that these compounds, at a dose of 100 mg/kg, caused a significant decrease in acetic acid-induced writhing and an increase in latency in the hot-plate and tail-clip tests, suggesting both peripheral and central analgesic mechanisms. nih.govresearchgate.net
The table below summarizes the analgesic activity of a representative N-(benzothiazol-2-yl)acetamide derivative in the acetic acid-induced writhing test in mice. jnu.ac.bd
| Compound | Dose (mg/kg) | Observation Period (min) | % Reduction of Writhing |
| N-(benzo[d]thiazol-2-yl)acetamide | 100 | 0-5 | 76 |
| 6-10 | 81 | ||
| Diclofenac Sodium (Reference) | 10 | 0-5 | 76 |
| 6-10 | 91 |
This data is for a structurally related compound and not this compound.
Enzyme Inhibitory Potentials (e.g., Acetylcholinesterase, Alpha-Glycosidase, Factor VIIa)
The thiazole and acetamide moieties are present in a variety of compounds that have been investigated for their ability to inhibit clinically relevant enzymes. These studies suggest that this compound may also possess enzyme inhibitory properties.
Acetylcholinesterase (AChE) Inhibition
A number of thiazole-based derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. nih.gov For example, a series of novel thiazole–thiazolidine derivatives demonstrated a range of AChE inhibitory activities, with some compounds showing IC50 values in the nanomolar range. nih.gov Specifically, certain coumarylthiazole and benzylpiperidine-linked diarylthiazole derivatives have also been reported to exhibit promising AChE inhibitory activity. nih.gov While these compounds are more complex than this compound, the consistent activity of the thiazole core suggests its importance for binding to the enzyme.
Alpha-Glycosidase Inhibition
Derivatives containing the N-(1,3-thiazol-2-yl)acetamide scaffold have been evaluated for their inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs. One study on a series of 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides reported their enzyme inhibitory activity. researchgate.net Similarly, N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown very good inhibition of α-glucosidase, with some derivatives exhibiting higher potency than the standard drug, acarbose. researchgate.net
The table below presents the α-glucosidase inhibitory activity of selected N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives. researchgate.net
| Compound | Substituent on Aryl Ring | % Inhibition |
| 3g | m-Chloro | 88.4 |
| 3j | o-Fluoro | 88.3 |
This data is for structurally related compounds and not this compound.
Factor VIIa (FVIIa) Inhibition
Factor VIIa is a serine protease that plays a crucial role in the coagulation cascade, making it a target for the development of anticoagulant therapies. A novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as having a remarkable affinity for factor VIIa. ijper.org While these compounds lack the thiazole ring, they share the N-phenyl acetamide core structure with the compound of interest. The in vitro anticoagulant activity of these derivatives was evaluated, with several compounds demonstrating good inhibitory effects. ijper.org This suggests that the N-phenyl acetamide scaffold could contribute to the inhibition of Factor VIIa.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Phenyl Ring on Biological Activity
The substitution pattern on the phenyl ring of the 2-phenylacetamide (B93265) moiety is a significant determinant of biological activity in various classes of therapeutic agents. Studies on related scaffolds consistently demonstrate that the nature, position, and electronic properties of these substituents can dramatically modulate the compound's efficacy.
Research into N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, a structurally related series, provides valuable insights. In this series, the cytotoxic activity against different cancer cell lines was found to be highly dependent on the substitution on the phenyl ring. For instance, the introduction of an ortho-chlorine substituent resulted in the highest activity against the SKNMC (Neuroblastoma) cell line. nih.gov A meta-methoxy group proved most effective against the HT-29 (Colon cancer) cell line, while a meta-fluorine substituent showed the best results against the PC3 (Prostate cancer) cell line. nih.gov These findings underscore the importance of both the electronic nature (electron-withdrawing halogens vs. electron-donating methoxy) and the position (ortho vs. meta) of the substituent in determining target specificity and potency.
Similarly, in another study on thiazole (B1198619) derivatives, it was noted that electron-withdrawing groups such as chlorine (Cl), bromine (Br), and fluorine (F) on the phenyl ring were beneficial for activity. nih.gov The presence of these groups often enhances the interaction with biological targets through various mechanisms, including halogen bonding or by altering the electronic distribution of the molecule.
The following table summarizes the cytotoxic activities of selected N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, illustrating the impact of phenyl ring substituents. nih.gov
| Compound | Substituent on Phenyl Ring | Cell Line | Cytotoxic Activity (IC₅₀ µM) |
|---|---|---|---|
| 3d | ortho-Cl | SKNMC (Neuroblastoma) | 4.5 ± 0.035 |
| 3h | meta-OCH₃ | HT-29 (Colon Cancer) | 3.1 ± 0.030 |
| 3b | meta-F | PC3 (Prostate Cancer) | 12.6 ± 0.302 |
These results collectively suggest that the phenyl ring and its substituents are a critical area for modification in the lead optimization process, allowing for the fine-tuning of biological activity and target selectivity.
Influence of Thiazole Ring Substitution on Potency and Selectivity
Modifications to the thiazole ring have also been explored to determine their effect on the biological profile of this class of compounds. The thiazole moiety is a common pharmacophore in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its presence in numerous FDA-approved drugs. nih.gov
In a study of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives, substitutions on the thiazole ring were shown to influence antimicrobial activity. Among the tested compounds, the derivative featuring a phenyl substituent at the 4-position of the thiazole ring demonstrated the highest antibacterial activity. nih.gov This indicates that extending the molecule with an additional aromatic ring at this position can be advantageous, potentially by providing further hydrophobic or π-stacking interactions with the biological target.
Conversely, other studies have shown that even small alkyl substitutions can be crucial. For example, in one series of cytotoxic agents, a methyl group on the thiazole ring, in combination with specific substitutions on a distal phenyl ring, was found to be essential for activity. nih.gov The strategic placement of substituents on the thiazole ring can therefore be used to modulate potency and can also influence the selectivity of the compound for its intended target over other proteins or enzymes.
Role of the Acetamide (B32628) Linker in Biological Recognition
The acetamide linker (–NH–C(=O)–CH₂–) plays a pivotal structural role, connecting the thiazole and phenyl moieties while also participating directly in biological interactions. Its importance stems from its conformational properties and its ability to form hydrogen bonds.
Crystallographic studies of related molecules, such as 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, provide insight into the linker's structural behavior. researchgate.netnih.gov These studies show that the acetamide group can adopt a relatively planar conformation and that its orientation relative to the two rings is a key structural feature. nih.govnih.gov For instance, in 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, the acetamide group is nearly coplanar with the thiazole ring. nih.gov This defined geometry correctly positions the phenyl and thiazole groups for optimal interaction with a target binding site.
Functionally, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are fundamental to the recognition and binding of many ligands to proteins and enzymes. In the crystal structure of related compounds, pairs of molecules are often linked by N—H⋯N hydrogen bonds, forming distinct structural motifs. nih.govnih.gov This demonstrates the inherent capacity of the acetamide linker to engage in the specific hydrogen bonding patterns that are crucial for stabilizing a compound within its biological target's active site.
Stereochemical Considerations and Enantiomeric Effects
Stereochemistry is a critical factor in drug design, as different stereoisomers of a chiral compound can exhibit vastly different biological activities, potencies, and metabolic profiles. While the parent compound 2-phenyl-N-(1,3-thiazol-5-yl)acetamide is achiral, the introduction of substituents on the acetamide linker or other parts of the molecule can create stereocenters.
For example, if a substituent is introduced at the alpha-carbon of the acetamide group (the CH₂), a chiral center is formed. The resulting enantiomers (R and S) would orient the phenyl and thiazole rings differently in three-dimensional space. This can lead to one enantiomer having a much higher affinity for the target binding site than the other, a phenomenon known as eudismic ratio.
Furthermore, geometric isomerism can arise from certain modifications. A study on related 1,3-thiazole derivatives noted the formation of both E and Z stereoisomers, which were structurally characterized. mdpi.com Although the differential biological activities of these specific isomers were not detailed, the existence of such isomers highlights the importance of controlling and characterizing the stereochemistry during the synthesis and evaluation of new analogues. A thorough investigation of enantiomeric and diastereomeric effects is a key step in the development of optimized and selective therapeutic agents.
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model serves as a blueprint for designing new, more potent compounds and for optimizing lead structures.
For a molecule like this compound, a hypothetical pharmacophore model would likely include:
An aromatic/hydrophobic region corresponding to the phenyl ring.
A second aromatic/heterocyclic region represented by the thiazole ring.
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O).
Studies on other classes of inhibitors have successfully used this approach. For instance, a ligand-based pharmacophore model for Hsp90 C-terminal inhibitors was generated that included features for hydrogen bond acceptors, donors, hydrophobic regions, and aromatic rings. nih.gov This model was then used in virtual screening to identify novel inhibitor scaffolds.
Once a pharmacophore is established, lead optimization strategies can be employed. This involves systematically modifying the lead compound to improve its properties. Based on the structure-activity relationships discussed:
Phenyl Ring Decoration: Introducing various electron-withdrawing or electron-donating groups at the ortho, meta, and para positions to enhance potency and selectivity.
Thiazole Ring Modification: Adding small alkyl or aryl substituents to probe for additional binding interactions.
Linker Modification: Altering the length or rigidity of the acetamide linker to optimize the spatial orientation of the key pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate chemical structures with biological activity, providing predictive models to guide the design of new molecular entities with improved efficacy. researchgate.net
Mechanistic Elucidation at the Molecular and Cellular Levels
Binding Affinity and Molecular Interactions with Biological Targets
The interaction of 2-phenyl-N-(1,3-thiazol-5-yl)acetamide derivatives with various biological targets has been a key area of investigation. These studies are crucial for understanding the compounds' potential therapeutic effects and for guiding the design of more potent and selective molecules.
Molecular docking simulations have been instrumental in predicting the binding modes and affinities of thiazole (B1198619) acetamide (B32628) derivatives with several important biological targets. These computational studies provide a rational basis for the observed biological activities and help to identify key molecular interactions.
For instance, a study focusing on novel thiazole-2-acetamide derivatives as potential tubulin polymerization inhibitors revealed significant binding interactions within the colchicine (B1669291) binding site of tubulin. nih.gov The simulations indicated that the 3,4,5-trimethoxy-substituted phenyl ring of the reference compound is deeply embedded in a hydrophobic pocket, stabilized by interactions with various amino acid residues. nih.gov The hydroxyl group on this ring was found to form hydrogen bonds with Val181 and Thr179. nih.gov This highlights the importance of specific substitutions on the phenyl ring for effective binding to tubulin.
In another investigation, molecular docking studies of 2-acetamidothiazole-based compounds were conducted to evaluate their antioxidant potential. The results for sulfide (B99878) derivatives showed superior binding scores with the target protein (PDB Code: 2Y9X), with binding scores of -6.3934, -6.5735, and -7.2835 kcal/mol, which correlated well with their experimentally determined antioxidant activities. researchgate.net
Furthermore, docking studies of new heterocycles linked to a thiazole core against the Rho6 protein, a target in hepatic cancer, demonstrated good docking scores. For example, a compound with a methyl-substituted phenyl ring exhibited a docking energy of -9.2 kcal/mol, forming hydrogen bonding and arene-cation interactions with Gln158 and Arg108. semanticscholar.org
The following table summarizes the key findings from various molecular docking studies on compounds analogous to this compound.
| Target Protein | Compound/Derivative | Key Interactions | Predicted Binding Affinity/Score |
| Tubulin | Thiazole-2-acetamide derivative | Hydrogen bonds with Val181 and Thr179; hydrophobic interactions | Not specified |
| Antioxidant Target (2Y9X) | Sulfide derivative of 2-acetamidothiazole | Not specified | -7.2835 kcal/mol |
| Rho6 | Thiazole conjugate with methyl-phenyl group | H-bonding with Gln158; arene-cation interaction with Arg108 | -9.2 kcal/mol |
| Acetylcholinesterase (AChE) | 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Not specified | Not specified |
This table presents data from studies on analogs of this compound.
In vitro binding assays provide experimental validation of the interactions predicted by molecular docking and quantify the binding affinity of a compound for its target. For derivatives of this compound, these assays have been crucial in determining their inhibitory potential against various enzymes and receptors.
A study on 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides identified a potent and selective inhibitor of carbonic anhydrase II (CA II). nih.gov One of the monosubstituted compounds exhibited an IC50 value of 16.7 nM against CA II, with a selectivity ratio (CAI/CAII) of 54.3. nih.gov This inhibitory effect was comparable to the known drug acetazolamide. nih.gov
In the context of anticancer research, novel N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity. A derivative with an ortho-chlorine substituent on the phenyl ring showed an IC50 of 4.5 ± 0.035 µM against the SKNMC neuroblastoma cell line. nih.gov Another derivative with a meta-methoxy group on the phenyl ring displayed an IC50 of 3.1 ± 0.030 µM against the HT-29 colon cancer cell line. nih.gov
The table below summarizes the results from in vitro binding and activity assays for compounds structurally related to this compound.
| Biological Target/Cell Line | Compound/Derivative | Assay Type | Measured Potency (IC50) |
| Carbonic Anhydrase II (CA II) | 5-[2-(N-(phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamide | Enzyme Inhibition Assay | 16.7 nM |
| SKNMC (Neuroblastoma) | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide | MTT Assay | 4.5 ± 0.035 µM |
| HT-29 (Colon Cancer) | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | MTT Assay | 3.1 ± 0.030 µM |
| Hela (Cervical Cancer) | N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(o-chlorophenyl)acetamido) acetamide | MTT Assay | 1.3±0.14 µM |
This table presents data from studies on analogs of this compound.
Intracellular Signaling Pathway Modulation
While direct studies on the modulation of intracellular signaling pathways by this compound are not extensively reported, the observed anticancer activities of its analogs suggest potential interference with key cellular signaling cascades. For instance, compounds that inhibit tubulin polymerization, as suggested by docking studies, would directly impact microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov
The cytotoxic effects observed in cancer cell lines for various thiazole acetamide derivatives also point towards the induction of apoptosis. nih.gov Apoptosis is a tightly regulated process involving a cascade of signaling events, often initiated by mitochondrial dysfunction and the activation of caspases. One study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives demonstrated that some of these compounds could induce caspase-3 activation, reduce mitochondrial membrane potential, and increase the production of reactive oxygen species (ROS), all of which are hallmarks of apoptosis induction.
Enzyme Kinetic Studies to Determine Inhibition Mechanisms
Detailed enzyme kinetic studies are essential to fully characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of a compound. While several studies have identified enzyme inhibitory activities for analogs of this compound, comprehensive kinetic analyses are not widely available in the reviewed literature.
For example, the inhibition of carbonic anhydrase II by 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides was demonstrated with potent IC50 values, but the precise mechanism of how these compounds inhibit the enzyme at a kinetic level was not detailed. nih.gov Similarly, while various thiazole derivatives have been identified as inhibitors of cholinesterases, further kinetic studies would be necessary to elucidate their exact mode of action. researchgate.net
Future Research Directions and Academic Applications
Design of Next-Generation Thiazole-Acetamide Scaffolds
The future design of thiazole-acetamide derivatives will focus on creating next-generation scaffolds with enhanced potency, selectivity, and improved pharmacological profiles. Research indicates that systematic structural modifications can lead to significant improvements in biological activity.
Key strategies for designing new scaffolds include:
Substitution on the Phenyl Ring : Introducing various substituents on the phenyl ring of the acetamide (B32628) moiety can modulate activity. For instance, the incorporation of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets. mdpi.com
Modification of the Thiazole (B1198619) Ring : Alterations to the thiazole ring, such as the introduction of different substituents at the 2- and 4-positions, have been shown to be critical for activity. For example, studies on thiazole-2-acetamide derivatives have shown that substituting the cis-alkene linker in compounds like Combretastatin A-4 (CA-4) with a thiazole-2-acetamide moiety as a rigid heterocyclic linker can yield potent tubulin polymerization inhibitors. frontiersin.orgnih.gov
Hybridization Approaches : Combining the thiazole-acetamide core with other pharmacologically active moieties is a promising strategy. This involves designing hybrid molecules that can interact with multiple targets or possess dual modes of action, a concept that has been successfully applied in designing potential anticancer agents. For example, novel series of benzothiazole (B30560) bearing 1,2,3-triazole derivatives have been synthesized and shown to have potent anticancer activity. researchgate.net
| Scaffold Modification | Example Compound Series | Observed Biological Effect | Reference |
|---|---|---|---|
| Substitution of cis-alkene linker with thiazole-2-acetamide moiety | Scaffolds A and B (compounds 10a-o and 13a-e) | Potent tubulin polymerization inhibition, with some compounds being more effective than the reference drug CA-4. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Introduction of trifluoromethyl group on thiazole ring | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives | Anticancer activity against various cell lines, including A-549, Bel7402, and HCT-8. mdpi.com | mdpi.com |
| Fusion with a benzothiazole ring system | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Significant urease inhibition, with all tested compounds being more active than the standard. nih.gov | nih.gov |
| Hybridization with 1,2,3-triazole moiety | 2-(4-Arylsubstituted-1H-1,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide derivatives | Potent anticancer activity against human cancer cell lines including MCF-7, A549, Colo-205, and A2780. researchgate.net | researchgate.net |
Exploration of Novel Biological Targets
While initial research has identified several key targets, the structural versatility of the thiazole-acetamide scaffold suggests its potential to interact with a broader range of biological molecules. Future research will aim to identify and validate these novel targets to expand the therapeutic applications of this compound class.
Current and potential biological targets include:
Enzyme Inhibition : Derivatives have shown potent inhibitory activity against various enzymes. This includes tubulin polymerization, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. frontiersin.orgnih.govnih.gov A series of thiazole acetamides were identified as potent inhibitors of AChE and BuChE, suggesting a role in managing Alzheimer's disease. nih.gov Furthermore, some derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov
Protein Aggregation : Certain thiazole acetamide compounds have demonstrated the ability to inhibit Aβ aggregation, a pathological hallmark of Alzheimer's disease. nih.gov
Ion Channels : Recent studies have identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.govsemanticscholar.org This opens up a new avenue for investigating the physiological roles of ZAC and developing therapeutics for related disorders.
Kinase Inhibition : The thiazole ring is a component of the approved anticancer drug Dasatinib, a kinase inhibitor. jpionline.org This precedent suggests that novel thiazole-acetamide derivatives could be designed as inhibitors of other kinases involved in cancer and inflammatory diseases, such as Casein Kinase 1 (CK-1). researchgate.net
| Biological Target | Compound Series/Example | Therapeutic Potential | Reference |
|---|---|---|---|
| Tubulin Polymerization | Thiazole-2-acetamide derivatives (e.g., 10a) | Anticancer | frontiersin.orgnih.govresearchgate.net |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Thiazole acetamides (e.g., 6d) | Alzheimer's Disease | nih.gov |
| VEGFR-2 | 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives | Anticancer (Anti-angiogenesis) | nih.gov |
| Urease | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Infections (e.g., H. pylori) | nih.gov |
| Zinc-Activated Channel (ZAC) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Neurological and Psychiatric Disorders | nih.govsemanticscholar.org |
| DNA Gyrase | Benzofuran derivatives of thiazole | Antibacterial |
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of thiazole-acetamide libraries is crucial for drug discovery efforts. Future research will focus on developing more advanced, efficient, and scalable synthetic methodologies.
Areas for development include:
Multi-component Reactions : Designing one-pot, multi-component reactions to construct the core scaffold and its derivatives can significantly improve efficiency, reduce waste, and allow for rapid library generation. The Hantzsch thiazole synthesis is a classic example that can be adapted for this purpose. jpionline.org
Flow Chemistry : Implementing continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scaling up the production of lead compounds.
Catalytic Methods : Exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), can enable the synthesis of previously inaccessible derivatives and improve yields for existing routes. nih.gov The use of carbodiimide (B86325) condensation reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) is a common and effective method for the final amide bond formation. nih.govnih.govresearchgate.net
Green Chemistry Approaches : Developing synthetic routes that use greener solvents, reduce energy consumption, and minimize the generation of hazardous byproducts is an important future direction. This includes reactions in aqueous media where possible. researchgate.net
A common synthetic route involves the reaction of an aminothiazole with a phenylacetic acid derivative or a related acylating agent like chloroacetyl chloride. frontiersin.orgnih.govnih.gov For example, 2-phenyl-N-(1,3-thiazol-2-yl)acetamide can be synthesized by reacting 2-aminothiazole (B372263) with phenylacetic acid in the presence of a coupling agent.
Application as Chemical Probes for Biological Pathway Elucidation
Potent and selective thiazole-acetamide derivatives can serve as valuable chemical probes to investigate complex biological pathways. A chemical probe is a small molecule used to study the function of a specific protein or pathway in cells or organisms.
Future applications in this area include:
Target Validation : Highly selective inhibitors can be used to confirm the role of a specific enzyme or receptor in a disease model. For instance, a selective ZAC antagonist could be used to explore the channel's function in the central nervous system. nih.govsemanticscholar.org
Mechanism of Action Studies : By observing the downstream cellular effects of a specific inhibitor, researchers can elucidate the intricate signaling pathways regulated by the target protein.
Development of Imaging Agents : The scaffold could be modified by incorporating fluorescent dyes or radioisotopes. Such derivatives could be used as imaging agents in techniques like positron emission tomography (PET) to visualize the distribution and density of their biological targets in living systems. researchgate.net
Affinity-based Probes : Synthesizing derivatives with reactive groups or photoaffinity labels would allow for the covalent labeling and subsequent identification of binding partners, helping to uncover novel targets and off-target effects.
A multifunctional probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton has been developed for pH sensing and antimicrobial applications, showcasing the potential for heterocyclic compounds to be adapted into sophisticated research tools. mdpi.com
Collaborative Research Opportunities in Academia and Industry
The development of 2-phenyl-N-(1,3-thiazol-5-yl)acetamide derivatives from initial discovery to potential clinical application necessitates a multidisciplinary and collaborative approach.
Key opportunities for collaboration exist between:
Synthetic and Medicinal Chemists : Academic labs can focus on developing novel synthetic methods and generating diverse compound libraries.
Biologists and Pharmacologists : These researchers are essential for screening compounds, identifying biological targets, and evaluating efficacy in cellular and animal models of disease.
Computational Chemists and Structural Biologists : In silico studies, such as molecular docking and QSAR, can guide the rational design of new derivatives and help to understand structure-activity relationships. nih.govnih.govresearchgate.net
Academia and Pharmaceutical Industry : Partnerships can bridge the gap between basic research and clinical development. Academic institutions can provide innovation in scaffold design and target discovery, while pharmaceutical companies offer the resources and expertise needed for preclinical and clinical trials.
The breadth of research, spanning from anticancer to antibacterial and neuroprotective applications, highlights the rich potential for cross-disciplinary projects aimed at tackling complex diseases. nih.govresearchgate.net
Q & A
Basic: What are the standard synthetic routes for 2-phenyl-N-(1,3-thiazol-5-yl)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole ring followed by acetamide coupling. Key steps include:
- Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones or esters under acidic conditions .
- Acetamide coupling : Reaction of 2-phenylacetic acid derivatives with 5-amino-1,3-thiazole using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF, THF) .
Optimization factors : - Temperature : Elevated temperatures (70–90°C) improve cyclization efficiency but require careful control to avoid side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
- Catalysts : Use of triethylamine or DMAP accelerates amide bond formation .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : - and -NMR verify substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, thiazole protons at δ 8.1–8.3 ppm) .
- HPLC : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolves bond angles and stereochemistry; SHELX software is commonly used for refinement .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
SAR studies focus on modifying the phenyl and thiazole moieties:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing groups (e.g., -NO₂) on phenyl | Increase enzyme inhibition (e.g., topoisomerase II) but may reduce solubility | |
| Methyl groups on thiazole | Enhance metabolic stability but may sterically hinder target binding | |
| Fluorine substitution | Improves bioavailability and membrane permeability |
Advanced: What computational strategies are employed to predict binding modes with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., topoisomerase II) by aligning the acetamide group in hydrophobic pockets .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
- QSAR models : CoMFA or CoMSIA correlates electronic descriptors (e.g., logP, polar surface area) with IC₅₀ values .
Advanced: How can contradictory data in enzyme inhibition assays be resolved?
Answer: Contradictions often arise from assay conditions or enzyme isoforms. Mitigation strategies include:
- Standardized protocols : Use consistent ATP concentrations (1–2 mM) and incubation times (30–60 min) for kinase assays .
- Isoform-specific primers : RT-PCR distinguishes between topoisomerase IIα and IIβ in cellular models .
- Negative controls : Compare with structurally similar inactive analogs (e.g., N-phenylacetamide derivatives) .
Basic: What are the key structural features influencing its physicochemical properties?
Answer:
- Thiazole ring : Contributes to π-π stacking with aromatic residues in target proteins .
- Acetamide linker : Hydrogen-bond donor/acceptor sites critical for enzyme inhibition .
- Phenyl group : Enhances lipophilicity (logP ~2.8), impacting membrane permeability .
Advanced: What methodologies assess its pharmacokinetic and toxicity profiles?
Answer:
- ADMET prediction : SwissADME estimates bioavailability (%F = 65–70) and blood-brain barrier penetration .
- CYP450 inhibition assays : Human liver microsomes identify metabolic stability (t₁/₂ > 60 min preferred) .
- Ames test : Salmonella typhimurium strains TA98/TA100 evaluate mutagenicity at 0.1–100 µM doses .
Advanced: How can formulation challenges (e.g., low solubility) be addressed?
Answer:
- Co-crystallization : Pair with succinic acid to improve aqueous solubility (2.5-fold increase) .
- Nanoemulsions : Use Tween-80 and PEG-400 carriers to enhance bioavailability in in vivo models .
- Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .
Basic: What are the common biological targets of this compound?
Answer:
- Topoisomerase II : Inhibition disrupts DNA replication in cancer cells (IC₅₀ = 1.2–3.5 µM) .
- Kinases (e.g., EGFR) : Competitive ATP binding reduces phosphorylation (IC₅₀ = 5.8 µM) .
- Microbial enzymes : Targets fungal CYP51 (MIC = 8 µg/mL against Candida spp.) .
Advanced: What experimental designs validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Measure protein melting shifts (±2°C) after compound treatment .
- siRNA knockdown : Compare activity in target-knockdown vs. wild-type cells .
- Fluorescent probes : FITC-labeled analogs confirm intracellular localization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
